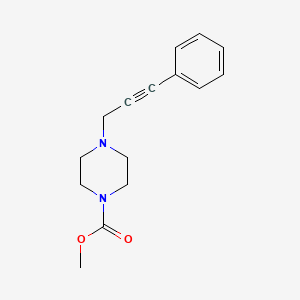![molecular formula C14H25N5O B6972216 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B6972216.png)
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one is a complex organic compound known for its significant role in various chemical reactions, particularly in click chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyltriazole moiety. Its molecular formula is C19H30N10O2, and it has a molecular weight of 430.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-methylpiperazine with tert-butyl azide under specific conditions to form the desired triazole ring. The reaction is usually carried out in the presence of a copper catalyst to facilitate the cycloaddition process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(1-Tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one exerts its effects is primarily through its role as a ligand in CuAAC reactions. It coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This process is highly efficient and biocompatible, making it suitable for various applications in chemical biology .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[(1-tert-butyltriazol-4-yl)methyl]-1-ethyl-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-6-17-7-8-18(11(2)13(17)20)9-12-10-19(16-15-12)14(3,4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVTVGGCXUVGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(C1=O)C)CC2=CN(N=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine](/img/structure/B6972147.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]azepan-2-yl]-1-thiophen-2-ylethanol](/img/structure/B6972158.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![7-[(1-tert-butyltriazol-4-yl)methyl]-3-cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6972175.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
![2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide](/img/structure/B6972201.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6972220.png)
![1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea](/img/structure/B6972225.png)
![N,N-dimethyl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylcarbamoylamino)pyridine-2-carboxamide](/img/structure/B6972236.png)

